Cas no 66699-23-8 (5-ethoxypyrimidin-4-ol)

5-ethoxypyrimidin-4-ol structure
5-ethoxypyrimidin-4-ol structure
Product Name:5-ethoxypyrimidin-4-ol
CAS No:66699-23-8
MF:C6H8N2O2
MW:140.139921188354
CID:1020917
PubChem ID:3050570
Update Time:2025-04-20

5-ethoxypyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 5-ethoxy- (9CI)
    • 5-ethoxy-1H-pyrimidin-6-one
    • 5-ethoxypyrimidin-4-ol
    • AKOS006354062
    • F2147-5271
    • 66699-23-8
    • 4-Pyrimidinol, 5-ethoxy-
    • 5-Ethoxy-4-pyrimidinol
    • DTXSID80216844
    • AKOS026717731
    • 4(1H)-PYRIMIDINONE, 5-ETHOXY-
    • DB-283379
    • Inchi: 1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9)
    • InChI Key: UHKRHNIGJXUSMF-UHFFFAOYSA-N
    • SMILES: O(C1=CN=CNC1=O)CC

Computed Properties

  • Exact Mass: 140.05864
  • Monoisotopic Mass: 140.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.24
  • Boiling Point: 262.3°C at 760 mmHg
  • Flash Point: 112.4°C
  • Refractive Index: 1.547
  • PSA: 50.69

5-ethoxypyrimidin-4-ol Pricemore >>

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